Mu opioid receptor antagonist 2
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Overview
Description
Mu opioid receptor antagonist 2 is a compound that interacts with the mu opioid receptor, a type of receptor in the body that is primarily involved in pain regulation and reward. This compound is of significant interest in the fields of pharmacology and medicine due to its potential therapeutic applications, particularly in the management of pain and opioid use disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mu opioid receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Mu opioid receptor antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Mu opioid receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of opioid receptors and to develop new synthetic methodologies.
Biology: Employed in research to understand the physiological and pathological roles of mu opioid receptors in various biological systems.
Medicine: Investigated for its potential therapeutic applications in pain management, opioid use disorder, and other conditions related to the opioid system.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
Mechanism of Action
Mu opioid receptor antagonist 2 exerts its effects by binding to the mu opioid receptor and blocking its activation by endogenous or exogenous opioids. This antagonistic action prevents the receptor from initiating the downstream signaling pathways that lead to pain relief and reward. The molecular targets involved include the G-protein coupled receptor family, and the pathways affected are primarily those related to pain modulation and reward processing.
Comparison with Similar Compounds
Mu opioid receptor antagonist 2 can be compared with other similar compounds, such as:
Naltrexone: Another mu opioid receptor antagonist used in the treatment of opioid use disorder and alcohol dependence.
Naloxone: A fast-acting mu opioid receptor antagonist used to reverse opioid overdose.
Methylnaltrexone: A peripherally acting mu opioid receptor antagonist used to treat opioid-induced constipation.
Uniqueness
What sets this compound apart from these compounds is its specific binding affinity and selectivity for the mu opioid receptor, as well as its unique pharmacokinetic and pharmacodynamic properties. These characteristics make it a valuable tool in both research and therapeutic applications.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for scientific research and therapeutic development.
Properties
Molecular Formula |
C25H28N2O4S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O4S/c28-17-6-5-15-12-19-25(30)8-7-16(26-23(29)18-2-1-11-32-18)22-24(25,20(15)21(17)31-22)9-10-27(19)13-14-3-4-14/h1-2,5-6,11,14,16,19,22,28,30H,3-4,7-10,12-13H2,(H,26,29)/t16-,19+,22-,24-,25+/m0/s1 |
InChI Key |
QWAXZSMUYRTIIN-SVWSUJCXSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1NC(=O)C7=CC=CS7)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=CS7 |
Origin of Product |
United States |
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